Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride
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Overview
Description
Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a hydrochloride salt form of a methyl ester derivative of 2-aminocyclopentanecarboxylic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride typically involves the esterification of 2-aminocyclopentanecarboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their catalytic activity .
Comparison with Similar Compounds
Methyl 2-aminocyclopentanecarboxylate: A similar compound without the hydrochloride salt form.
Cyclopentolate: An anticholinergic compound used in ophthalmology.
Uniqueness: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications compared to its analogs .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (1S,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
KXQFCNYQRWIKML-GEMLJDPKSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H]1N.Cl |
Canonical SMILES |
COC(=O)C1CCCC1N.Cl |
Origin of Product |
United States |
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